![molecular formula C15H18ClNO4S B2729166 Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 2138392-11-5](/img/structure/B2729166.png)
Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a heterocyclic compound with a bicyclic structure. It contains a seven-membered ring incorporating oxygen and nitrogen atoms. The molecular formula is C₉H₁₀ClNO₄S , and its molecular weight is approximately 266.69 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps, but one common route is through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction forms the bicyclic core structure. Additionally, enantiomerically enriched derivatives can be prepared, making them useful chirons for asymmetric synthesis of various natural products and bioactive compounds .
Molecular Structure Analysis
The molecular structure of Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate consists of a bicyclic system with a benzyl group attached to the nitrogen atom. The chlorine and sulfonyl groups are also present, contributing to its overall reactivity and properties .
Chemical Reactions Analysis
- Ring Opening Reactions : Due to its bicyclic structure, 7-oxanorbornanes like this compound permit diverse chemodiversity through highly stereoselective ring-opening reactions. These reactions can lead to the formation of various functionalized derivatives .
- Polymerization : 7-oxanorbornanes can generate useful polymers upon ring openings, especially when alkyl-substituted derivatives are involved .
Applications De Recherche Scientifique
Stereoselective Synthesis and Drug Design
The stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams from benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate derivatives highlights the compound's utility as a starting material for creating complex molecular architectures. This process involves hydrogenolysis and intramolecular nucleophilic substitution, leading to compounds that are significant in drug design due to their structural uniqueness and potential biological activity (Mollet, D’hooghe, & Kimpe, 2012).
Conformationally Constrained Amino Acids
The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids showcases another innovative use of this compound, particularly in creating glutamic acid analogues. These constrained structures are valuable for understanding the role of conformational flexibility in biological activity and for designing more stable and selective drugs (Hart & Rapoport, 1999).
Novel Analogues of Bioactive Compounds
Research also extends to the synthesis of enantiopure analogues of 3-hydroxyproline from benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate derivatives. These analogues represent a step forward in the design of novel therapeutics, providing insights into the relationship between molecular structure and pharmacological efficacy (Avenoza et al., 2002).
Aza-Diels-Alder Reactions in Aqueous Solution
The compound's derivatives have been used in Aza-Diels-Alder reactions to synthesize methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, demonstrating the versatility of benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate in facilitating complex cycloadditions. This method opens new pathways for constructing biologically active molecules with high stereochemical precision (Waldmann & Braun, 1991).
Orientations Futures
Propriétés
IUPAC Name |
benzyl 1-(chlorosulfonylmethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c16-22(19,20)11-15-8-6-13(7-9-15)17(15)14(18)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMVVKYINNUZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2729083.png)

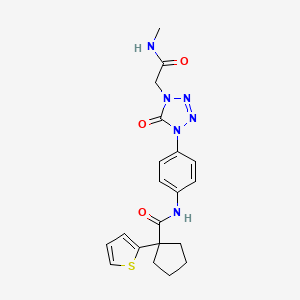
![N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2729094.png)
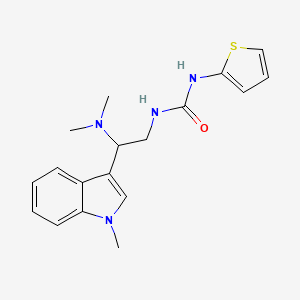
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)
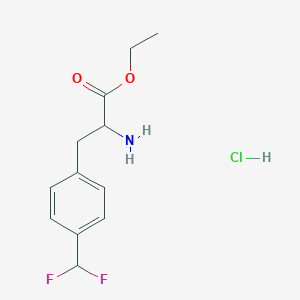
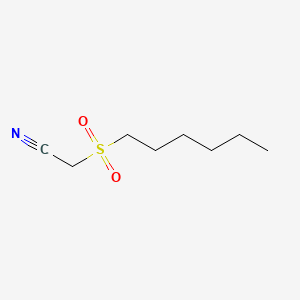
![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2729102.png)
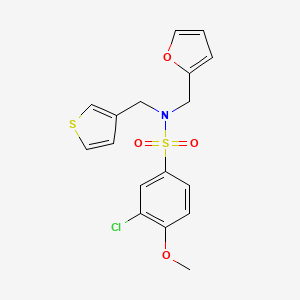
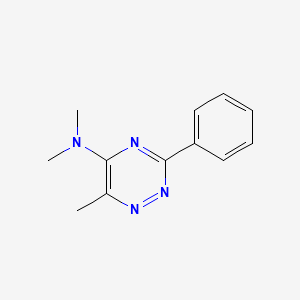
![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)
